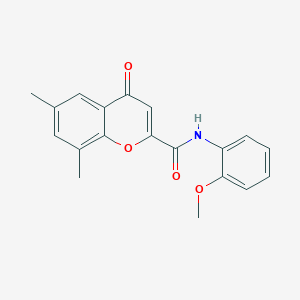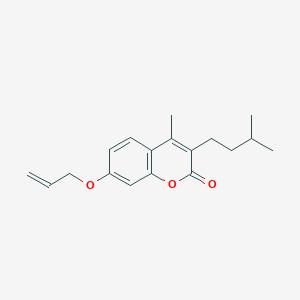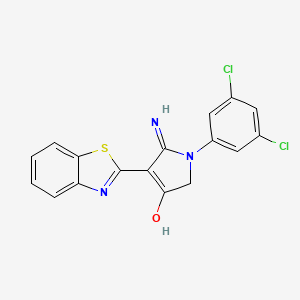![molecular formula C17H15Cl2N5OS3 B11413038 5-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11413038.png)
5-chloro-N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-クロロ-N-{5-[(2-クロロベンジル)スルファニル]-1,3,4-チアゾール-2-イル}-2-(プロピルスルファニル)ピリミジン-4-カルボキサミドは、チアゾール誘導体のクラスに属する複雑な有機化合物です。この化合物は、カルボキサミド基で置換されたピリミジン環、チアゾール環、およびさまざまなスルファニルおよびクロロ置換基の存在を特徴としています。
準備方法
合成経路と反応条件
5-クロロ-N-{5-[(2-クロロベンジル)スルファニル]-1,3,4-チアゾール-2-イル}-2-(プロピルスルファニル)ピリミジン-4-カルボキサミドの合成は、一般的に、容易に入手可能な前駆体から開始される多段階反応を含みます。一般的な合成経路の1つは、次の手順を含みます。
チアゾール環の形成: チアゾール環は、適切なヒドラジン誘導体と二硫化炭素を反応させ、続いて適切なハロゲン化化合物で環化させることによって合成されます。
スルファニル基の導入: スルファニル基は、チアゾール中間体を塩基性条件下でクロロベンジルスルフィドと反応させることによって導入されます。
ピリミジン環の形成: ピリミジン環は、適切なアミジン誘導体とハロゲン化ニトリルを反応させ、続いて環化させることによって合成されます。
最終カップリング: 最終的な化合物は、適切な条件下で、チアゾールとピリミジン中間体をカップリングさせることによって得られます。たとえば、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング試薬を塩基の存在下で使用します。
工業生産方法
この化合物の工業生産には、収率と純度を向上させるために、上記の合成経路の最適化が含まれる場合があります。これには、連続フロー化学、マイクロ波支援合成、反応条件の高スループットスクリーニングなどの高度な技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
5-クロロ-N-{5-[(2-クロロベンジル)スルファニル]-1,3,4-チアゾール-2-イル}-2-(プロピルスルファニル)ピリミジン-4-カルボキサミドは、次のようなさまざまな化学反応を受ける可能性があります。
酸化: スルファニル基は、過酸化水素やm-クロロ過安息香酸などの酸化剤を使用して、スルホキシドまたはスルホンに酸化することができます。
還元: ニトロ基(存在する場合)は、塩化スズ(II)または鉄粉などの還元剤を使用してアミンに還元することができます。
置換: クロロ置換基は、適切な条件下で、アミンやチオールなどの他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 塩化スズ(II)、鉄粉。
置換: トリエチルアミンなどの塩基の存在下でのアミン、チオール。
生成される主な生成物
酸化: スルホキシド、スルホン。
還元: アミン。
置換: 対応する置換誘導体。
科学研究への応用
5-クロロ-N-{5-[(2-クロロベンジル)スルファニル]-1,3,4-チアゾール-2-イル}-2-(プロピルスルファニル)ピリミジン-4-カルボキサミドは、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、病原体や癌細胞における特定の酵素や経路を阻害する能力により、抗菌剤および抗癌剤としての可能性を示しています。
材料科学: これは、独自の電子および光学特性を持つ高度な材料の合成のためのビルディングブロックとして使用できます。
生物学研究: この化合物は、生物学的システムにおける特定のタンパク質や酵素の機能を研究するためのプローブとして使用できます。
工業的用途: 化学合成のための新しい触媒や試薬の開発に使用できます。
科学的研究の応用
5-CHLORO-N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
作用機序
5-クロロ-N-{5-[(2-クロロベンジル)スルファニル]-1,3,4-チアゾール-2-イル}-2-(プロピルスルファニル)ピリミジン-4-カルボキサミドの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、活性部位に結合することにより、特定の酵素の活性を阻害することができ、それによってその機能をブロックします。この阻害は、病原体または癌細胞における必須の生物学的経路の破壊につながり、その結果、死滅または増殖阻害が生じます。
類似の化合物との比較
類似の化合物
5-クロロ-N-(4-クロロベンジル)-2-ピリジンアミン: この化合物は、クロロおよびベンジル置換基を共有していますが、チアゾール環とピリミジン環がありません。
5-クロロ-2-(メチルチオ)ピリミジン-4-カルボン酸: この化合物は、ピリミジン環とスルファニル基を共有していますが、チアゾール環とベンジル置換基がありません。
5-(4-クロロフェニル)-1,3,4-チアゾール-2-スルホンアミド: この化合物は、チアゾール環とクロロ置換基を共有していますが、ピリミジン環とカルボキサミド基がありません。
独自性
5-クロロ-N-{5-[(2-クロロベンジル)スルファニル]-1,3,4-チアゾール-2-イル}-2-(プロピルスルファニル)ピリミジン-4-カルボキサミドは、ピリミジン環、チアゾール環、および複数スルファニルおよびクロロ置換基の組み合わせによって独自です。このユニークな構造は、他の類似の化合物には見られない特定の化学的および生物学的特性を与えます。
類似化合物との比較
Similar Compounds
- 5-CHLORO-N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
- 5-CHLORO-N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 5-CHLORO-N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(PROPYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features. The presence of both chlorophenylmethylsulfanyl and propylsulfanyl groups attached to the thiadiazole and pyrimidine rings, respectively, imparts unique chemical and biological properties to the compound. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
特性
分子式 |
C17H15Cl2N5OS3 |
|---|---|
分子量 |
472.4 g/mol |
IUPAC名 |
5-chloro-N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H15Cl2N5OS3/c1-2-7-26-15-20-8-12(19)13(21-15)14(25)22-16-23-24-17(28-16)27-9-10-5-3-4-6-11(10)18/h3-6,8H,2,7,9H2,1H3,(H,22,23,25) |
InChIキー |
LVXMIGIZTBWOPY-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B11412971.png)

![4-[4-(benzyloxy)-3-ethoxyphenyl]-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11412989.png)
![N-(2-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B11412998.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11413012.png)

![5-benzyl-6-methyl-2-{[2-(2-methylphenoxy)ethyl]sulfanyl}pyrimidin-4(3H)-one](/img/structure/B11413016.png)
![3-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11413023.png)
![5-(2-chlorophenyl)-6-(2-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11413030.png)
![6-benzyl-2-[(2-fluorobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11413035.png)
![4-(4-fluorophenyl)-3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11413039.png)

